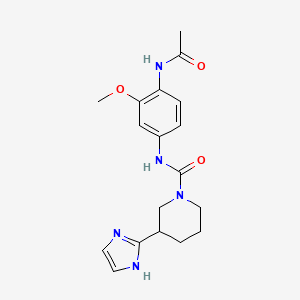![molecular formula C15H26N6O B7175242 [1-[(1-Propan-2-yltetrazol-5-yl)methyl]piperidin-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7175242.png)
[1-[(1-Propan-2-yltetrazol-5-yl)methyl]piperidin-3-yl]-pyrrolidin-1-ylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-[(1-Propan-2-yltetrazol-5-yl)methyl]piperidin-3-yl]-pyrrolidin-1-ylmethanone: is a complex organic compound with a unique structure that combines a tetrazole ring, a piperidine ring, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-[(1-Propan-2-yltetrazol-5-yl)methyl]piperidin-3-yl]-pyrrolidin-1-ylmethanone typically involves multiple steps, starting with the preparation of the tetrazole ring, followed by the formation of the piperidine and pyrrolidine rings. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, reduce production costs, and ensure consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
[1-[(1-Propan-2-yltetrazol-5-yl)methyl]piperidin-3-yl]-pyrrolidin-1-ylmethanone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, [1-[(1-Propan-2-yltetrazol-5-yl)methyl]piperidin-3-yl]-pyrrolidin-1-ylmethanone is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound is studied for its potential biological activity. Researchers investigate its interactions with biological molecules and its effects on cellular processes.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In industry, this compound is used in the development of new materials and products. Its unique properties make it suitable for applications in areas such as coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of [1-[(1-Propan-2-yltetrazol-5-yl)methyl]piperidin-3-yl]-pyrrolidin-1-ylmethanone involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, leading to the desired effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
[1-[(1-Propan-2-yltetrazol-5-yl)methyl]piperidin-3-yl]-pyrrolidin-1-ylmethanone: shares similarities with other compounds that contain tetrazole, piperidine, and pyrrolidine rings. Examples include:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
[1-[(1-propan-2-yltetrazol-5-yl)methyl]piperidin-3-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N6O/c1-12(2)21-14(16-17-18-21)11-19-7-5-6-13(10-19)15(22)20-8-3-4-9-20/h12-13H,3-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIOTWPBXFUJULU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=NN=N1)CN2CCCC(C2)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-methyl-N-[(4-methylmorpholin-2-yl)methyl]-1H-imidazole-5-carboxamide](/img/structure/B7175168.png)
![N-[[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]methyl]-1-methylpiperidine-2-carboxamide](/img/structure/B7175171.png)
![2-Hydroxy-1-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-2-pyridin-3-ylethanone](/img/structure/B7175186.png)
![N-(4-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-methyl-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7175193.png)
![1-ethyl-N-[[3-(hydroxymethyl)phenyl]methyl]indole-3-carboxamide](/img/structure/B7175195.png)
![N-[[1-[(2-chlorophenyl)methyl]piperidin-4-yl]methyl]-2-(2,4-dioxoimidazolidin-1-yl)acetamide](/img/structure/B7175197.png)
![3-amino-N-[3-(benzenesulfonylmethyl)phenyl]pyrazine-2-carboxamide](/img/structure/B7175212.png)
![N-methyl-1-[2-(methylamino)-2-oxoethyl]piperidine-3-carboxamide](/img/structure/B7175225.png)
![N-[2-(3-cyclopropyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)-2-oxoethyl]-2-methoxybenzamide](/img/structure/B7175233.png)
![N-[2-(7-ethyl-1H-indol-3-yl)ethyl]-5-oxo-1,4-dihydro-1,2,4-triazole-3-carboxamide](/img/structure/B7175235.png)
![N-(3,4-dimethoxyphenyl)-3-propan-2-yl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxamide](/img/structure/B7175249.png)
![1-[[1-[(4,5-Dimethyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl]methyl]-3-(1-methylpyrazol-3-yl)urea](/img/structure/B7175263.png)

![1-[4-Fluoro-3-(5-methyltetrazol-1-yl)phenyl]-3-[1-(4-fluorophenyl)-1-hydroxypropan-2-yl]urea](/img/structure/B7175281.png)
